1-Deoxyeucommiol

Neuroprotection Alzheimer's disease PC12 cell model

1-Deoxyeucommiol (CAS 79307-47-4) is an iridoid monoterpenoid with the molecular formula C₉H₁₆O₃ and a monoisotopic mass of 172.1099 Da. It belongs to the class of organic compounds known as iridoids and derivatives, characterized by a cyclopentane ring system.

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
CAS No. 79307-47-4
Cat. No. B12791660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Deoxyeucommiol
CAS79307-47-4
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCC1=C(C(C(C1)O)CCO)CO
InChIInChI=1S/C9H16O3/c1-6-4-9(12)7(2-3-10)8(6)5-11/h7,9-12H,2-5H2,1H3/t7-,9-/m1/s1
InChIKeyWUSPNVLGDGOZEV-VXNVDRBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Deoxyeucommiol (CAS 79307-47-4): Procurement-Grade Identity, Physicochemical Baseline, and Structural Classification for Research Sourcing


1-Deoxyeucommiol (CAS 79307-47-4) is an iridoid monoterpenoid with the molecular formula C₉H₁₆O₃ and a monoisotopic mass of 172.1099 Da [1]. It belongs to the class of organic compounds known as iridoids and derivatives, characterized by a cyclopentane ring system [2]. The IUPAC name is (1R,2R)-2-(2-hydroxyethyl)-3-(hydroxymethyl)-4-methylcyclopent-3-en-1-ol, and the compound is classified under ChEBI:228959 [3]. It is a deoxy derivative of eucommiol (C₉H₁₆O₄, MW 188.22), lacking one secondary hydroxyl group at the C-1 position of the cyclopentene ring [4]. The compound has been isolated from multiple botanical sources including Eucommia ulmoides leaves, Kigelia pinnata fruits, and Verbascum thapsus aerial parts [5].

Why 1-Deoxyeucommiol Cannot Be Substituted by Eucommiol or Other In-Class Iridoids: Structural and Functional Differentiation Evidence


Substituting 1-deoxyeucommiol with its closest structural analog eucommiol or with other eucommia-derived iridoids (e.g., geniposidic acid, aucubin) introduces both physicochemical and biological variables that are not interchangeable in research or industrial contexts. The absence of the C-1 hydroxyl group in 1-deoxyeucommiol increases its predicted logP by approximately 1.8 units relative to eucommiol (ALOGPS logP −0.58 vs. XlogP3 −2.4), which alters membrane permeability, extraction behavior, and chromatographic retention [1][2]. Direct head-to-head comparison in an Aβ₂₅–₃₅-induced PC12 neurotoxicity model demonstrated that eucommiol and 4′-acetyl-eucommiol afforded significant neuroprotection, whereas 1-deoxyeucommiol did not, confirming that the C-1 deoxy modification abolishes this specific bioactivity [3]. Furthermore, 1-deoxyeucommiol is explicitly enumerated alongside eucommiol in patent claims for bile acid secretion promotion (JP2012020945), indicating that the two compounds are treated as distinct active pharmaceutical ingredients with non-redundant intellectual property coverage [4]. These structural, physicochemical, pharmacological, and IP-based differences preclude generic substitution.

1-Deoxyeucommiol (79307-47-4): Quantitative Differentiation Evidence Against Closest Analogs for Informed Procurement Decisions


Neuroprotective Activity in Aβ₂₅–₃₅-Induced PC12 Cells: Direct Head-to-Head Comparison with Eucommiol and 4′-Acetyl-Eucommiol

In a direct head-to-head study, 1-deoxyeucommiol (compound 3) was tested alongside eucommiol (compound 2) and 4′-acetyl-eucommiol (compound 1) for protective effects against amyloid-beta (Aβ₂₅–₃₅)-induced neurotoxicity in PC12 cells using the MTT assay. Compounds 1 and 2 afforded statistically significant protection against Aβ-induced toxicity, whereas 1-deoxyeucommiol did not demonstrate significant neuroprotective activity under identical experimental conditions [1]. This result was corroborated by patent CN105582000B, which included 1-deoxyeucommiol among six eucommiol-class monoterpenoids tested, with the quantitative cell viability data presented in Table 13 of that patent [2].

Neuroprotection Alzheimer's disease PC12 cell model

Predicted Lipophilicity (logP) Differentiation: 1-Deoxyeucommiol vs. Eucommiol

Computationally predicted logP values reveal a marked difference in lipophilicity between 1-deoxyeucommiol and its parent compound eucommiol. 1-Deoxyeucommiol has an ALOGPS-predicted logP of −0.58 [1], whereas eucommiol has an XlogP3 of −2.40 and an ALOGPS logP of approximately −1.6 [2]. The ~1.8 log unit increase in lipophilicity for 1-deoxyeucommiol is consistent with the loss of one hydrogen-bond-donating hydroxyl group, which reduces the topological polar surface area and increases predicted membrane permeability.

Physicochemical property Lipophilicity Drug-likeness

Predicted Water Solubility Differentiation: Procurement Implications for In Vitro and In Vivo Formulation

Predicted aqueous solubility differs substantially between 1-deoxyeucommiol and eucommiol. 1-Deoxyeucommiol has an ALOGPS-predicted water solubility of 7.87 g/L (logS −1.3) [1], whereas eucommiol is estimated to have a water solubility of approximately 398 g/L based on its estimated log Kow of −1.05 . The approximately 50-fold lower water solubility of 1-deoxyeucommiol is attributable to the reduced hydrogen-bonding capacity resulting from the missing hydroxyl group.

Water solubility Formulation Bioavailability

¹H-NMR and ¹³C-NMR Spectroscopic Fingerprint: Identity Confirmation Differentiating 1-Deoxyeucommiol from Eucommiol and Other Eucommia Iridoids

Complete ¹H-NMR and ¹³C-NMR assignments for 1-deoxyeucommiol are documented in both the Korean Traditional Knowledge Portal and patent CN105582000B, providing unambiguous identity confirmation. Key distinguishing ¹H-NMR signals (CD₃OD, 400 MHz) include: δ 1.40 (1H, m, H-2′a), 1.53 (1H, m, H-1a), 2.44 (2H, m, H-5), 2.90 (1H, br m, H-2), 3.61 (2H, m, H-2″), 4.08 (1H, d, J=12.5 Hz, H-3′a), and 4.25 (1H, d, J=12.5 Hz, H-3′b) [1]. The ¹³C-NMR spectrum (acetone-d₆, 22.5 MHz) shows signals at δ 30.0, 34.7, 38.0, 45.5, 57.9, 59.8, 62.0, 140.2, and 142.0 ppm [1]. In contrast, eucommiol (DMSO-d₆, 400 MHz) displays distinct ¹H-NMR signals at δ 3.88 (1H, m, H-1) and an additional hydroxyl proton, with a molecular ion [M+H]⁺ at m/z 189 vs. m/z 173 for 1-deoxyeucommiol [2].

NMR spectroscopy Identity confirmation Quality control

Patent-Based Therapeutic Indication Differentiation: 1-Deoxyeucommiol as a Distinct Bile Acid Secretion Promoter and Neuroprotective Candidate

Japanese patent JP2012020945 explicitly claims 1-deoxyeucommiol (1-デオキシオイコミオール) as a distinct active ingredient, alongside eucommiol and epieucommiol, in a bile acid secretion promoter composition [1]. The patent enumerates at least 12 iridoid compounds as alternatives, with each compound representing a separately claimed embodiment. Simultaneously, Chinese patent CN105582000B claims 1-deoxyeucommiol as one of six specific eucommiol-class monoterpenoids for treating Alzheimer's disease, with the compound tested at 8, 40, and 200 μmol/L concentrations in PC12 cell neuroprotection assays [2]. The dual patent coverage across distinct therapeutic indications (bile acid secretion and neurodegeneration) provides independent validation of 1-deoxyeucommiol as a non-substitutable compound.

Bile acid secretion Patent coverage Therapeutic indication

High-Confidence Research and Industrial Application Scenarios for 1-Deoxyeucommiol (79307-47-4) Based on Verified Differentiation Evidence


Negative Control or Inactive Comparator in Eucommiol-Class Neuroprotection Studies

Given that 1-deoxyeucommiol lacks the neuroprotective activity exhibited by eucommiol and 4′-acetyl-eucommiol in the Aβ₂₅–₃₅ PC12 model [1], it serves as an ideal negative control or inactive comparator in structure-activity relationship (SAR) studies investigating the pharmacophore requirements for neuroprotection within the iridoid monoterpenoid class. Researchers can use 1-deoxyeucommiol to demonstrate that the C-1 hydroxyl group is essential for activity, thereby validating target engagement and mechanistic hypotheses.

Lipophilicity-Driven Membrane Permeability and BBB Penetration Studies

The ~1.8 log unit higher lipophilicity of 1-deoxyeucommiol compared to eucommiol (ALOGPS logP −0.58 vs. XlogP3 −2.4) [2] predicts enhanced passive membrane permeability. This is supported by a Chinese study identifying both eucommiol and 1-deoxyeucommiol as blood-brain barrier (BBB)-penetrant constituents of the traditional formula Du-Zhong-Fang [3]. 1-Deoxyeucommiol is thus suited for comparative BBB penetration studies, prodrug design, and central nervous system (CNS) drug delivery research where modulating logP via hydroxyl group deletion is a design strategy.

Bile Acid Secretion Modulation and Metabolic Disorder Research

Japanese patent JP2012020945 explicitly claims 1-deoxyeucommiol as an active ingredient in a bile acid secretion promoter composition [4]. This provides a clear rationale for procuring 1-deoxyeucommiol for metabolic research programs investigating bile acid homeostasis, cholesterol metabolism, and liver-gut axis signaling. The compound's distinct physicochemical profile (lower water solubility, higher logP) compared to eucommiol may confer different biliary excretion pharmacokinetics.

Analytical Reference Standard for Eucommia ulmoides Quality Control and Chemotaxonomic Fingerprinting

1-Deoxyeucommiol is a characteristic constituent of Eucommia ulmoides leaves alongside eucommiol, and has also been isolated from Kigelia pinnata and Verbascum thapsus [5][6]. Its fully assigned ¹H-NMR and ¹³C-NMR spectra [7] make it suitable as an analytical reference standard for HPLC-MS and NMR-based quality control of Eucommia-containing herbal products, dietary supplements, and botanical drug substances. Procurement of authenticated 1-deoxyeucommiol reference material is essential for pharmacopoeial monograph development and chemotaxonomic authentication studies.

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